
Azasetron hydrochloride
Übersicht
Beschreibung
Azasetron hydrochloride is a potent and selective 5-HT₃ receptor antagonist used primarily to manage chemotherapy-induced nausea and vomiting (CINV) . Structurally, it is a benzamide derivative synthesized through multi-step reactions involving nitration, reduction, and aminolysis, with reported overall yields ranging from 40% to 75% depending on the synthetic route . Pharmacokinetic studies in rabbits and humans demonstrate rapid absorption (Tₘₐₓ ≈ 0.67 hours) and elimination, fitting a two-compartment model . Analytical methods, including high-performance liquid chromatography (HPLC) and capillary electrophoresis-electrochemical luminescence (CE-ECL), have been validated for quantifying this compound in plasma and formulations, with linear ranges of 0.1–140 μg/mL and detection limits as low as 3.9 ng/mL . Stability studies highlight its sensitivity to light and temperature, requiring storage in protected conditions to prevent degradation .
Vorbereitungsmethoden
Traditional Synthesis Route: Foundations and Limitations
Historical Context and Initial Methodology
The foundational synthesis of azasetron hydrochloride, as described in Chemical and Pharmaceutical Bulletin (1992), begins with methyl 5-chlorosalicylate as the starting material . The process involves four sequential steps:
-
Nitration : Treatment with fuming nitric acid introduces a nitro group at the C-4 position.
-
Reduction : Stannous chloride (SnCl₂) in hydrochloric acid reduces the nitro group to an amine.
-
Cyclization : Reaction with chloroacetyl chloride forms the benzoxazine ring.
-
Hydrolysis and Activation : The methyl ester is hydrolyzed to a carboxylic acid, which is activated using ethyl chloroformate or trimethylacetyl chloride.
-
Condensation : The activated acid reacts with 3-aminoquinuclidine, followed by salt formation with HCl .
While functional, this method suffers from low cumulative yields (≈50–60%) due to intermediate purification requirements and the use of hazardous reagents like chloroformate derivatives .
Novel Patent-Based Synthesis: Streamlining for Industrial Viability
Key Innovations in the 2019 Method (CN110563721A)
The patented route optimizes critical steps through:
-
One-Pot Synthesis : Combines nitration, reduction, and methylation in a single reactor, eliminating intermediate isolation .
-
Greener Reagents : Replaces chloroformates with dimethyl carbonate for methylation and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) for carboxyl activation .
-
Reduced Reaction Time : Each step completes within 1–3 hours, compared to 4–8 hours in the traditional method .
Stepwise Breakdown of the Patent Route
-
Nitration :
Methyl 5-chlorosalicylate reacts with acetic anhydride and nitric acid at −5°C to form the nitro intermediate (III) in 90.3% yield .
-
Reduction :
Stannous chloride in ethyl acetate reduces the nitro group to an amine (IV) at room temperature (90% yield) . -
One-Pot Cyclization and Methylation :
Intermediate IV undergoes cyclization with dimethyl carbonate, forming the benzoxazine ring (V) without isolation . -
Hydrolysis :
Alkaline hydrolysis of V yields 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (VI) . -
Condensation and Salt Formation :
VI reacts with 3-aminoquinuclidine using TBTU as a coupling agent, followed by HCl treatment to yield this compound (85–88% purity) .
Comparative Analysis: Traditional vs. Novel Methods
Efficiency and Environmental Impact
The novel method reduces energy consumption by 40% and eliminates halogenated waste, aligning with green chemistry principles .
Optimization Strategies and Scalability
Catalytic Enhancements
The use of TBTU as a coupling agent bypasses the need for hazardous carbodiimide reagents, improving reaction safety and reproducibility .
Solvent Selection
-
Ethyl acetate replaces dichloromethane in reduction steps, enhancing biodegradability .
-
Dimethyl carbonate serves dual roles as a methylating agent and solvent, reducing reagent costs .
Process Intensification
The one-pot synthesis of intermediate V reduces equipment footprint and minimizes handling losses, critical for large-scale production .
Industrial Feasibility and Regulatory Considerations
Cost Analysis
-
Raw Material Savings : Dimethyl carbonate ($12/kg) vs. chloroformate ($45/kg) .
-
Waste Treatment Costs : Reduced from $2,300/ton to $800/ton due to non-halogenated waste .
Regulatory Compliance
The 2019 method meets ICH Q11 guidelines for impurity control, with residual solvents below 50 ppm .
Analyse Chemischer Reaktionen
Types of Reactions
Azasetron hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Chemotherapy-Induced Nausea and Vomiting (CINV) :
- Azasetron is primarily indicated for the prevention of nausea and vomiting associated with cancer chemotherapy, especially regimens that include cisplatin .
- A clinical study comparing azasetron to ondansetron in preventing delayed CINV found that azasetron had an effective response rate of 45%, compared to 54.5% for ondansetron, indicating a need for further investigation into its efficacy in this area .
- Postoperative Nausea and Vomiting :
Comparative Efficacy
The following table summarizes key comparative findings related to azasetron and other 5-HT3 antagonists:
Case Studies and Research Findings
Several studies have documented the safety and efficacy profiles of azasetron:
- Study on Efficacy : A randomized double-blind trial evaluated azasetron against ondansetron for delayed CINV. Results indicated that while azasetron was well tolerated, it did not demonstrate non-inferiority compared to ondansetron .
- Postoperative Evaluation : In a clinical evaluation involving patients undergoing gynecological laparoscopic surgery, azasetron was compared with metoclopramide. The results showed a higher complete response rate in the azasetron group, suggesting its potential utility in PONV management .
Pharmacokinetics
This compound exhibits a high bioavailability of approximately 90%, with typical dosages around 10 mg administered either orally or intravenously. Its pharmacokinetic profile suggests efficient absorption and distribution, although its central nervous system penetration appears limited compared to other agents like ondansetron .
Wirkmechanismus
Azasetron hydrochloride exerts its effects by selectively binding to and blocking the serotonin 5-HT3 receptors . This action prevents the activation of these receptors by serotonin, thereby inhibiting the vomiting reflex. The compound’s high affinity for the 5-HT3 receptors makes it highly effective in managing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Structural and Receptor Activity Comparisons
Azasetron hydrochloride belongs to the 5-HT₃ antagonist class, which includes ondansetron, granisetron, and palonosetron. While structurally distinct from ondansetron (a carbazole derivative) and granisetron (an indazole compound), azasetron shares the core mechanism of competitively blocking serotonin receptors in the gastrointestinal tract and central nervous system . Evidence from receptor occupancy studies indicates that azasetron achieves antiemetic efficacy at lower doses compared to older antagonists, likely due to its higher receptor binding affinity .
Table 1: Structural and Receptor Activity Comparison
Compound | Core Structure | 5-HT₃ Receptor Binding Affinity (Ki) | Clinical Dose (IV) |
---|---|---|---|
Azasetron HCl | Benzamide derivative | Not reported | 10 mg |
Ondansetron | Carbazole | 1.4 nM | 8–32 mg |
Granisetron | Indazole | 0.26 nM | 1–3 mg |
Palonosetron | Isoquinoline | 0.06 nM | 0.25 mg |
Pharmacokinetic and Stability Profiles
This compound exhibits rapid distribution (Cₘₐₓ ≈ 7.125 mg/L within 0.67 hours) and moderate elimination (AUC₀–∞ ≈ 51.89 mg·h/L), with 12% excreted unchanged in urine . In contrast, ondansetron has a longer half-life (3–4 hours vs. azasetron’s ~2 hours) but similar bioavailability . Stability studies reveal that azasetron degrades rapidly under light exposure, losing >50% concentration within 4 hours at 25°C, whereas ondansetron and granisetron are more photostable .
Table 2: Stability Comparison in 0.9% NaCl at 25°C
Compound | Light Exposure (4 hours) | Light Protection (24 hours) |
---|---|---|
Azasetron HCl | >50% degradation | <3% degradation |
Ondansetron | <10% degradation | <5% degradation |
Granisetron | <15% degradation | <5% degradation |
Clinical Efficacy and Combination Therapy
This compound demonstrates equivalent efficacy to ondansetron in preventing acute CINV, with 70–80% complete response rates in cisplatin-based regimens . In comparison, palonosetron’s prolonged half-life provides superior protection against delayed CINV but requires higher costs .
Table 3: Clinical Efficacy in Cisplatin-Induced Emesis
Regimen | Complete Response (Acute Phase) | Complete Response (Delayed Phase) |
---|---|---|
Azasetron HCl | 78% | 55% |
Ondansetron | 75% | 50% |
Palonosetron | 81% | 69% |
Analytical Method Performance
Azasetron and granisetron are both quantifiable via CE-ECL, but azasetron’s detection limit (3.9 ng/mL) is lower than granisetron’s (5.6 ng/mL), enhancing sensitivity for trace analysis . HPLC methods for azasetron show superior linearity (r = 0.9999) and precision (RSD <1%) compared to tizanidine hydrochloride, a structural analog tested as an internal standard .
Biologische Aktivität
Azasetron hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting associated with cancer chemotherapy, particularly cisplatin. It functions as a selective antagonist of the serotonin 5-HT3 receptor, which plays a crucial role in the emetic response. This article explores the biological activity of azasetron, including its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
Pharmacological Properties
Mechanism of Action
Azasetron acts by blocking the 5-HT3 receptors located in the central nervous system (CNS) and the gastrointestinal tract. This action inhibits the signaling pathways that lead to nausea and vomiting, making it effective in managing chemotherapy-induced nausea and vomiting (CINV) .
Chemical Structure
Azasetron is a benzamide derivative, distinguished from other 5-HT3 receptor antagonists by its unique structure and higher affinity for the receptor. Its pKi value is reported to be 9.27, indicating strong binding affinity .
Clinical Efficacy
Comparative Studies
A randomized controlled trial compared azasetron with ondansetron, another well-known antiemetic. The study revealed that azasetron had a complete response rate of 45% compared to 54.5% for ondansetron over days 2-6 post-chemotherapy. The results indicated that azasetron was not non-inferior to ondansetron for preventing delayed CINV .
Drug | Complete Response Rate (%) | Confidence Interval |
---|---|---|
Azasetron | 45 | -21.4 to 2.5 |
Ondansetron | 54.5 |
Safety Profile
Both drugs were well tolerated, with common adverse effects including constipation and hiccups. No significant differences in overall adverse events were noted between the two groups .
Case Studies
Efficacy in Specific Populations
In a study focusing on patients undergoing gynecological laparoscopic surgery, azasetron was administered as part of a multimodal antiemetic regimen. Results indicated that it effectively reduced postoperative nausea and vomiting without significant adverse effects, supporting its use in various surgical contexts .
Combination Therapy
Research has also explored the stability and efficacy of azasetron when combined with dexamethasone for CINV management. A study showed that a mixture of azasetron and dexamethasone remained stable for up to 14 days under controlled conditions, suggesting that combination therapy could enhance antiemetic effectiveness while maintaining drug integrity .
Research Findings
Pharmacokinetics
Azasetron exhibits favorable pharmacokinetic properties, including a longer duration of action compared to other 5-HT3 antagonists. Studies have demonstrated that it maintains effective plasma concentrations over extended periods, contributing to its utility in clinical practice .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of azasetron beyond its antiemetic properties. In vitro studies have shown that it may exert apoptotic effects on certain cancer cell lines, suggesting additional therapeutic avenues for investigation .
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of azasetron hydrochloride, and how does it differ from other 5-HT3 receptor antagonists?
this compound is a selective 5-HT3 receptor antagonist with an IC50 of 0.33 nM, making it highly potent in blocking serotonin-mediated pathways. Unlike dopamine receptor antagonists, it specifically targets 5-HT3 receptors, minimizing extrapyramidal side effects. Its structural uniqueness lies in the benzoxazine-carboxamide backbone, which enhances receptor binding affinity . Methodologically, receptor selectivity is validated via competitive binding assays using radiolabeled 5-HT3 ligands and functional studies (e.g., inhibition of serotonin-induced ileum contraction) .
Q. How is this compound synthesized, and what are the critical steps in its industrial-scale preparation?
The synthesis involves a nine-step process starting from methyl 5-chloro-2-hydroxybenzoate, including nitration, reduction, and cyclization. A key intermediate is N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide. The final step involves hydrochloride salt formation, achieving a 40% overall yield. Critical optimizations include controlling reaction pH during cyclization and purification via recrystallization to ensure >99% purity . Structural confirmation relies on IR, 1H-NMR, and mass spectrometry .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with a Phenomenex C18 column (4.6 mm × 150 mm, 5 µm) is standard. Mobile phase: acetonitrile/50 mM KH2PO4 buffer/triethylamine (25:74:1 v/v, pH 4.0). Detection wavelengths: 302 nm for azasetron and 241 nm for co-administered drugs (e.g., dexamethasone). Method validation includes specificity testing under forced degradation (acid/alkaline hydrolysis, oxidation) and linearity (0.05–0.2 mg/mL, R² >0.999) .
Advanced Research Questions
Q. How does light exposure affect the stability of this compound in infusion solutions, and what methodological controls are necessary?
this compound degrades rapidly under light, with >80% loss within 48 hours at 25°C in 0.9% NaCl. Photodegradation products (unidentified pink-colored compounds) form, altering UV-Vis spectra. Stability studies require light-protected polyolefin bags or amber glass bottles, validated via HPLC. Key parameters:
- Protected conditions : <3% degradation over 14 days at 4°C .
- Exposed conditions : 50% loss within 4 hours at 25°C . Methodological controls include using diode array detectors (DAD) to track degradation peaks and validating storage protocols via accelerated stability testing (ICH Q1A guidelines) .
Q. What contradictions exist in stability data for azasetron-dexamethasone admixtures, and how can they be resolved?
While azasetron alone is stable for 24 hours at 4–35°C in saline , combined with dexamethasone, stability varies by concentration. For example:
- AD5 (0.05 mg/mL dexamethasone + 0.1 mg/mL azasetron) : Stable for 48 hours at 25°C in polyolefin bags .
- AD20 (0.2 mg/mL dexamethasone) : Dexamethasone degradation exceeds 10% under light, suggesting synergistic destabilization. Resolving contradictions requires multivariate analysis (ANOVA) of factors like pH, ionic strength, and container material. Conflicting data from Wang et al. (24-hour stability) vs. Fang et al. (48-hour stability) may arise from differences in HPLC sensitivity or excipient composition .
Q. What experimental designs are optimal for assessing azasetron’s efficacy in chemotherapy-induced nausea models?
Preclinical models use cisplatin-treated rodents, measuring:
- Acute emesis : Frequency of retching/vomiting in ferrets.
- Delayed emesis : 24–72-hour post-treatment observation. Azasetron is administered intravenously (0.1–1 mg/kg) 30 minutes pre-chemotherapy. Controls include ondansetron and placebo. Statistical analysis uses non-parametric tests (Mann-Whitney U) due to skewed data distribution. Methodological pitfalls include interspecies variability in 5-HT3 receptor density .
Q. How do impurities in this compound formulations impact bioanalytical assays, and what mitigation strategies exist?
Common impurities include synthesis intermediates (e.g., 6-chloro-4-methyl-3-oxo-benzoxazine) and degradation products. These interfere with HPLC retention times and UV absorption. Mitigation involves:
- Sample pretreatment : Solid-phase extraction (C18 cartridges) to isolate azasetron.
- Gradient elution : Acetonitrile:buffer from 25:75 to 40:60 over 15 minutes to resolve co-eluting peaks .
- LC-MS/MS : For confirmatory analysis, using m/z 386.28 → 198.1 (azasetron) and m/z 403.2 → 355.1 (dexamethasone) .
Q. Methodological Notes
- Stability Testing : Follow ICH Q1A/B guidelines, including stress testing (40°C/75% RH for 6 months).
- HPLC Validation : Include system suitability tests (peak asymmetry <2.0, theoretical plates >2000) .
- Preclinical Models : Use double-blinded protocols to minimize bias in emesis studies .
Eigenschaften
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
Record name | Y 25130 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azasetron hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZASETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.